Cas no 2138558-29-7 (3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid)

3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a methoxy-substituted thiazole ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both carboxylic acid and methoxy-thiazole moieties allows for further functionalization, enabling applications in drug discovery and material science. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for organic synthesis. The compound is typically characterized by high purity and consistent performance, ensuring reproducibility in research and industrial applications.
3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid structure
2138558-29-7 structure
Product Name:3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid
CAS No:2138558-29-7
MF:C11H9NO3S
MW:235.259061574936
CID:5956995
PubChem ID:165962050
Update Time:2025-10-31

3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2138558-29-7
    • EN300-1154415
    • 3-(3-methoxy-1,2-thiazol-4-yl)benzoic acid
    • 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid
    • Inchi: 1S/C11H9NO3S/c1-15-10-9(6-16-12-10)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3,(H,13,14)
    • InChI Key: WQBJJXNWDLLFHW-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=N1)OC)C1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 235.03031432g/mol
  • Monoisotopic Mass: 235.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 87.7Ų

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Additional information on 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid

Professional Introduction to 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic Acid (CAS No. 2138558-29-7)

3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid, with the chemical identifier CAS No. 2138558-29-7, is a compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic benzoic acids, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a thiazole ring fused with a benzoic acid moiety, contribute to its unique chemical properties and biological interactions.

The thiazole ring is a sulfur-containing heterocycle that is widely recognized for its role in various biological processes. It is a key structural component in many natural products and pharmaceuticals, exhibiting antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a 3-methoxy group into the thiazole ring further modulates the electronic and steric properties of the molecule, enhancing its potential as a pharmacophore.

The benzoic acid moiety in 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid adds another layer of functionality to the compound. Benzoic acids are well-documented for their role as intermediates in the synthesis of various pharmacologically active compounds. They are known to possess properties such as analgesic, anti-inflammatory, and antioxidant effects. The combination of these two distinct structural motifs makes 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. The compound 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid has been studied for its potential role in modulating various cellular processes. One area of particular interest is its interaction with enzymes and receptors involved in inflammation and pain signaling. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain inflammatory mediators, making it a potential lead compound for the development of new anti-inflammatory drugs.

The synthesis of 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the thiazole ring followed by its coupling with the benzoic acid moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing the synthesized compound and ensuring its structural integrity.

Evaluation of the pharmacological properties of 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors relevant to inflammation and pain pathways. These studies have provided valuable insights into the compound's mechanism of action and its potential therapeutic efficacy. In vivo studies have further supported these findings by demonstrating observable effects on animal models of inflammation and pain.

The safety profile of 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid is another critical aspect that has been thoroughly evaluated. Toxicological studies have been performed to assess its acute and chronic toxicity levels. These studies have shown that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into a drug candidate. Additionally, efforts have been made to understand its metabolic pathways and potential interactions with other drugs to ensure safe usage.

The future directions for research on 3-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid include optimizing its synthetic route for large-scale production and exploring its potential applications in treating various inflammatory diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients in need. The unique structural features of this compound make it an attractive candidate for further investigation in the field of medicinal chemistry.

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